molecular formula C14H16N2O3 B7576181 3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid

3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid

Cat. No. B7576181
M. Wt: 260.29 g/mol
InChI Key: GEWUVGWGNRNNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid, also known as EIPLA, is a synthetic amino acid that has gained significant attention in the field of scientific research due to its potential applications in drug development. It is a derivative of the naturally occurring amino acid, tryptophan, and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid is not fully understood. However, it is believed to exert its effects through the activation of various signaling pathways in cells. It has been found to modulate the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid in lab experiments is its synthetic nature, which allows for greater control over its properties and purity. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments. Additionally, the lack of information on its long-term effects and potential toxicity requires caution in its use.

Future Directions

There are several potential future directions for research on 3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity are important areas for future research.

Synthesis Methods

The synthesis of 3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid involves the reaction of ethyl glycinate hydrochloride with indole-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to yield 3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid.

Scientific Research Applications

3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-16(9-7-13(17)18)14(19)11-4-3-5-12-10(11)6-8-15-12/h3-6,8,15H,2,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWUVGWGNRNNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid

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